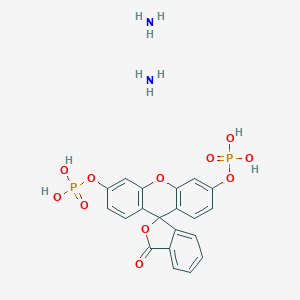

Fluorescein-diphosphat diammonium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorescein-diphosphat diammonium salt is a fluorogenic substrate widely used in biochemical assays. It is a colorless and nonfluorescent compound that, upon enzymatic hydrolysis, yields highly fluorescent products. This property makes it an invaluable tool in various scientific fields, particularly in detecting enzyme activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Fluorescein-diphosphat diammonium salt is synthesized through the reaction between adipic acid dihydrazide and fluorescein isothiocyanate . The reaction conditions typically involve controlled temperatures and pH levels to ensure the successful formation of the compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis under stringent quality control measures. The compound is purified and isolated to achieve high purity levels, suitable for research and commercial applications.

Análisis De Reacciones Químicas

Types of Reactions: Fluorescein-diphosphat diammonium salt primarily undergoes hydrolysis reactions. When exposed to alkaline phosphatase, the compound is sequentially hydrolyzed to produce fluorescein monophosphate and then fluorescein, both of which are fluorescent .

Common Reagents and Conditions: The hydrolysis reactions typically occur under alkaline conditions, with a high pH environment being optimal for the activity of alkaline phosphatase .

Major Products Formed: The major products formed from the hydrolysis of this compound are fluorescein monophosphate and fluorescein, both of which exhibit strong fluorescence .

Aplicaciones Científicas De Investigación

Biochemistry

- Enzyme Assays : FDP serves as a substrate in assays to study the activity of phosphatases. Its sensitivity allows for detection limits significantly lower than traditional chromogenic substrates, making it ideal for detailed kinetic studies .

- ELISA : Used in enzyme-linked immunosorbent assays (ELISAs), FDP provides enhanced sensitivity for detecting specific enzymes compared to other substrates .

Cell Biology

- Cell Viability Assays : FDP is employed to monitor cellular processes involving phosphatases, aiding in the assessment of cell health and function.

- Signal Transduction Studies : The compound's ability to indicate phosphatase activity makes it useful for studying signaling pathways within cells .

Medicine

- Diagnostic Tools : In medical research, FDP is instrumental in developing diagnostic assays that require precise measurements of enzyme activities.

- Toxicological Assessments : Studies have shown that fluorescein exhibits low acute toxicity, making it safe for use in various medical diagnostics .

Industrial Applications

- High-Throughput Screening : FDP is utilized in drug discovery processes where rapid and sensitive detection of enzyme activity is required.

- Biochemical Research : Its application extends to various industrial biochemical assays, enhancing efficiency and accuracy .

Comparative Analysis with Other Fluorogenic Substrates

The following table summarizes key properties and applications of fluorescein-diphosphate diammonium salt compared to other fluorescent substrates:

| Property/Application | Fluorescein-Diphosphate Diammonium Salt | Other Fluorescent Substrates |

|---|---|---|

| Fluorescence Emission | Strong after hydrolysis | Varies; typically less sensitive |

| Sensitivity | High (50x better than pNPP) | Moderate |

| pH Stability | Optimal above pH 8.4 | Varies |

| Toxicity | Low acute toxicity | Varies |

| Applications | Enzyme assays, ELISA | General fluorescence assays |

Enzyme Activity Measurement

A study demonstrated that FDP provided a detection limit 50 times lower than p-nitrophenyl phosphate in alkaline phosphatase-based ELISAs, showcasing its superior sensitivity for measuring enzyme activities .

pH Sensitivity

Research indicated that fluorescence intensity is significantly affected by pH, with optimal fluorescence observed at levels above 8.4. This property is crucial for accurate measurements across various applications .

Toxicological Assessment

Toxicity studies revealed that fluorescein has low acute toxicity following oral exposure, with median lethal doses (LD50) reported between 4470–6720 mg/kg in animal models. The compound is rapidly metabolized and primarily excreted via renal pathways .

Mecanismo De Acción

The mechanism of action of fluorescein-diphosphat diammonium salt involves its hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate groups, resulting in the formation of fluorescein monophosphate and fluorescein. These products exhibit strong fluorescence, which can be measured to determine enzyme activity .

Comparación Con Compuestos Similares

Fluorescein diphosphate tetraammonium salt: Similar in structure and function, used in similar applications.

4-Methylumbelliferyl phosphate: Another fluorogenic substrate used in enzyme assays.

6,8-Difluoro-4-methylumbelliferyl phosphate: A derivative of 4-methylumbelliferyl phosphate with enhanced properties for specific assays.

Uniqueness: Fluorescein-diphosphat diammonium salt is unique due to its high sensitivity and strong fluorescence, making it an excellent choice for detecting low levels of enzyme activity .

Actividad Biológica

Fluorescein-diphosphate diammonium salt (FDP) is a fluorogenic compound widely utilized in biochemical assays due to its significant biological activity, particularly as a substrate for various phosphatases. This article delves into the compound's mechanism of action, applications, and relevant research findings.

Fluorescein-diphosphate diammonium salt has a molecular formula of C18H18N2O8P2 and a molecular weight of approximately 526.33 g/mol. The compound features a fluorescein backbone with two phosphate groups, enhancing its solubility and reactivity in aqueous environments. It is initially colorless and non-fluorescent but becomes fluorescent upon enzymatic hydrolysis.

The primary biological activity of FDP involves its hydrolysis by alkaline phosphatases. This enzymatic reaction catalyzes the removal of phosphate groups from the compound, resulting in the formation of fluorescein monophosphate and subsequently fluorescein, both of which exhibit strong fluorescence. The reaction can be summarized as follows:

This increase in fluorescence intensity serves as a quantitative measure of enzyme activity, making FDP a valuable tool in studying enzyme kinetics and cellular signaling pathways.

Applications

Fluorescein-diphosphate diammonium salt is employed across various fields:

- Biochemistry : As a substrate in enzyme assays to study phosphatase activity.

- Cell Biology : In cell viability assays and monitoring cellular processes involving phosphatases.

- Medicine : Utilized in diagnostic assays such as enzyme-linked immunosorbent assays (ELISAs) to detect specific enzymes.

- Industrial Applications : Used in high-throughput screening for drug discovery and biochemical research.

Case Studies

- Enzyme Activity Measurement : In a study comparing FDP with traditional chromogenic substrates, FDP demonstrated a detection limit 50 times lower than p-nitrophenyl phosphate in alkaline phosphatase-based ELISAs, showcasing its superior sensitivity .

- pH Sensitivity : Research indicated that the fluorescence intensity of fluorescein is significantly affected by pH, with optimal fluorescence observed at pH levels above 8.4. This property is crucial for accurate measurements in various applications .

- Toxicological Assessment : Toxicity studies have shown that fluorescein exhibits low acute toxicity following oral exposure, with median lethal doses (LD50) reported between 4470–6720 mg/kg in animal models. The compound is metabolized rapidly, primarily excreted via renal pathways, and has been deemed safe for use in medical diagnostics .

Comparative Analysis

The following table summarizes the key properties and applications of fluorescein-diphosphate diammonium salt compared to other fluorescent substrates:

| Property/Application | Fluorescein-Diphosphate Diammonium Salt | Other Fluorescent Substrates |

|---|---|---|

| Fluorescence Emission | Strong after hydrolysis | Varies; typically less sensitive |

| Sensitivity | High (50x better than pNPP) | Moderate |

| pH Stability | Optimal above pH 8.4 | Varies |

| Toxicity | Low acute toxicity | Varies |

| Applications | Enzyme assays, ELISA | General fluorescence assays |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Fluorescein-diphosphat diammonium salt, and how does its purity impact experimental outcomes?

this compound is typically synthesized via phosphorylation of fluorescein using phosphoric acid derivatives, followed by ammonium salt formation. Key steps include controlled pH adjustment (6.5–7.5) to stabilize the phosphate ester bond and prevent hydrolysis. Purity (>95%) is critical for reproducibility in fluorescence-based assays; impurities like unreacted fluorescein or free phosphate ions can quench fluorescence or interfere with biomolecular interactions. Characterization via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 6.5–8.5 ppm for aromatic protons) is recommended .

Q. How should researchers optimize storage conditions to maintain the stability of this compound?

Store the compound in anhydrous, dark conditions at –20°C to prevent photodegradation and hydrolysis. Lyophilized forms are more stable than aqueous solutions. For reconstitution, use deionized water buffered at pH 7.4 (e.g., 10 mM Tris-HCl) to avoid pH-driven degradation. Periodic validation via UV-Vis spectroscopy (λmax ≈ 490 nm) ensures integrity over time .

Q. What are the methodological considerations for using this compound in cell viability assays?

For live-cell imaging, dissolve the compound in serum-free media to minimize nonspecific binding. Use a working concentration of 1–10 µM, with incubation times ≤30 minutes to prevent cellular stress. Calibration against standard viability markers (e.g., propidium iodide) is essential to distinguish fluorescence signals from membrane permeability changes. Confocal microscopy with a 488 nm excitation filter is optimal for resolution .

Q. How does this compound interact with metal ions, and how can this be mitigated?

The phosphate groups chelate divalent cations (e.g., Ca²⁺, Mg²⁺), potentially altering fluorescence intensity. To suppress interference, include EDTA (0.1–1 mM) in the assay buffer. Alternatively, use cation-free buffers for experiments requiring metal-sensitive systems (e.g., enzymatic assays) .

Q. What are the validated protocols for quantifying cellular uptake of this compound?

Use flow cytometry with FITC detection channels or fluorescence plate readers (ex/em 490/515 nm). Normalize signals to protein content (Bradford assay) or cell count. For kinetic studies, perform time-lapse imaging with ≤5-minute intervals to capture uptake dynamics .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence quantum yield (QY) measurements across studies?

Reported QY variations (e.g., 0.65–0.85) often stem from solvent polarity, pH, or instrument calibration differences. Standardize measurements using quinine sulfate (QY = 0.55 in 0.1 M H₂SO₄) as a reference. Perform absorbance correction for inner-filter effects at high concentrations (>10 µM) .

Q. What experimental strategies address nonspecific binding in tissue imaging applications?

Pre-treat tissue sections with blocking agents (e.g., 5% BSA or 0.1% Tween-20) for 1 hour. Use two-photon microscopy to reduce autofluorescence in thick samples. For quantitative analysis, subtract background signals using unstained controls and apply deconvolution algorithms .

Q. How can structural modifications enhance the compound’s photostability for long-term tracking?

Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the fluorescein core reduces photobleaching. Alternatively, encapsulate the compound in PEGylated nanoparticles to shield it from reactive oxygen species. Validate modifications via accelerated light-exposure tests (e.g., 1 W/cm² for 1 hour) .

Q. What analytical approaches differentiate hydrolysis byproducts during enzymatic assays?

Use LC-MS to detect hydrolyzed products (e.g., fluorescein-monophosphate or free fluorescein). For real-time monitoring, couple assays with a phosphatase inhibitor (e.g., sodium orthovanadate) and compare kinetic curves. Include negative controls with heat-inactivated enzymes .

Q. How do researchers reconcile conflicting data on cytotoxicity thresholds in different cell lines?

Cell-type-specific differences in phosphatase activity or efflux pumps (e.g., ABC transporters) affect toxicity. Perform dose-response curves (0.1–100 µM) with ATP-based viability assays (e.g., CellTiter-Glo). Cross-validate with transcriptomic profiling of detoxification pathways .

Propiedades

IUPAC Name |

azane;(3-oxo-6'-phosphonooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O11P2.2H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;/h1-10H,(H2,22,23,24)(H2,25,26,27);2*1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVSMISHQDPIJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)(O)O)OC5=C3C=CC(=C5)OP(=O)(O)O.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.